

A Comparative Spectroscopic Guide to Chlorophenylsilane and Its Analogs

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Compound of Interest

Compound Name: Chlorophenylsilane

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This guide offers a detailed spectroscopic comparison of **chlorophenylsilane** and its analogues, specifically dichlorodiphenylsilane and trichlorophenylsilane. It is designed for researchers, scientists, and professionals in drug development, providing objective performance comparisons supported by experimental data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **chlorophenylsilane**, dichlorodiphenylsilane, and trichlorophenylsilane, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: ^1H NMR Spectral Data

Compound	Chemical Shift (δ , ppm)	Multiplicity	Assignment
Chlorophenylsilane	~5.3	Singlet	Si-H
7.2-7.8	Multiplet	Phenyl-H	
Dichlorodiphenylsilane [1]	7.47, 7.51, 7.74	Multiplets	Phenyl-H
Trichlorophenylsilane[2]	7.34-7.65	Multiplet	Phenyl-H (meta, para)
7.78	Multiplet	Phenyl-H (ortho)	

Table 2: ^{13}C NMR Spectral Data

Compound	Chemical Shift (δ , ppm)	Assignment
Chlorophenylsilane	Data not readily available in searched sources	-
Dichlorodiphenylsilane[3]	128.0, 130.4, 134.8	Phenyl-C
Trichlorophenylsilane[2]	128.3, 131.0, 132.5, 134.1	Phenyl-C

Table 3: Infrared (IR) Spectroscopy Data

Compound	Key Absorption Bands (cm ⁻¹)	Assignment
Chlorophenylsilane	~2150	Si-H stretch
3070, 3050	Aromatic C-H stretch	
1430, 1120	Si-Phenyl	
~800	Si-Cl stretch	
Dichlorodiphenylsilane[3][4]	3070, 3050	Aromatic C-H stretch
1430, 1120	Si-Phenyl	
~540	Si-Cl stretch	
Trichlorophenylsilane[5][6]	3070, 3050	Aromatic C-H stretch
1430, 1110	Si-Phenyl	
~600	Si-Cl stretch	

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Chlorophenylsilane[7]	142	107 (M-Cl), 77 (C ₆ H ₅)
Dichlorodiphenylsilane[8]	252	217 (M-Cl), 175 (M-C ₆ H ₅), 154
Trichlorophenylsilane	210	175 (M-Cl), 133 (SiCl ₃), 77 (C ₆ H ₅)

Table 5: UV-Vis Spectroscopy Data

Compound	λ_{max} (nm)	Solvent
Chlorophenylsilane	Data not readily available in searched sources	-
Dichlorodiphenylsilane[3]	254, 260, 264, 271	-
Trichlorophenylsilane	Data not readily available in searched sources	-

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-25 mg of the liquid **chlorophenylsilane** analog is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).[\[9\]](#)
[\[10\]](#)
- An internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).[\[10\]](#)
- The solution is transferred to a 5 mm NMR tube. To ensure magnetic field homogeneity, the solution should be free of any solid particles.[\[9\]](#)

Data Acquisition (^1H and ^{13}C NMR):

- The NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[\[11\]](#)
- For ^1H NMR, the spectral window is typically set from -1 ppm to 9 ppm.[\[12\]](#)
- For ^{13}C NMR, the spectral window is typically set from -10 ppm to 180 ppm, and the spectra are often acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[\[12\]](#)

- Data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy: This technique is suitable for the direct analysis of liquid samples.

- The ATR crystal (e.g., diamond or ZnSe) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.^{[6][8]}
- A small drop of the **chlorophenylsilane** or its analog is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.^[8]
- The spectrum is recorded, typically in the mid-IR range (4000-400 cm^{-1}).^[11]
- After analysis, the crystal is cleaned thoroughly with an appropriate solvent.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):

- The GC-MS system is tuned to ensure optimal performance.
- A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.
- A small volume (typically 1 μL) of the sample is injected into the GC inlet, where it is vaporized.
- The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, where separation of components occurs based on their boiling points and interactions with the column's stationary phase.
- The separated components elute from the column and enter the mass spectrometer's ion source.

- In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[13]
- The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

UV-Vis Spectroscopy

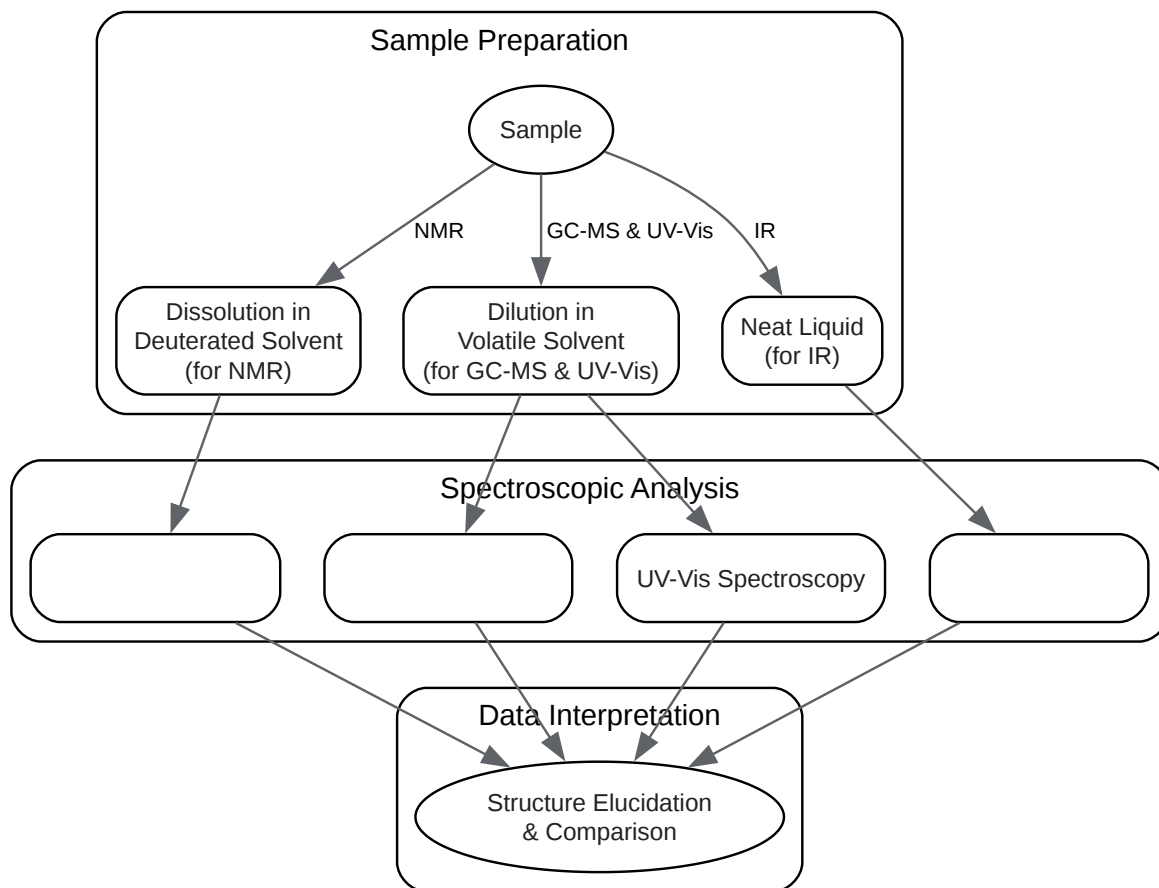
Solution-Phase UV-Vis Spectroscopy:

- A dilute solution of the **chlorophenylsilane** analog is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or methanol). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).
- A cuvette is filled with the blank solvent, and a baseline spectrum is recorded.
- The same cuvette is then rinsed and filled with the sample solution.
- The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The wavelengths of maximum absorbance (λ_{max}) are identified.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of **chlorophenylsilane** and its analogues.



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Caption: General workflow for spectroscopic analysis.

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